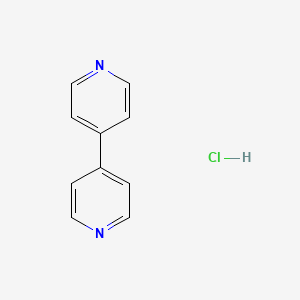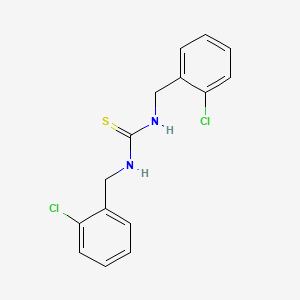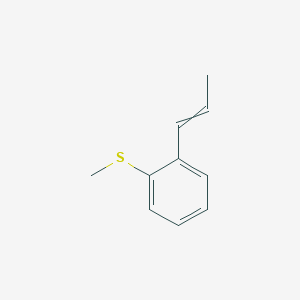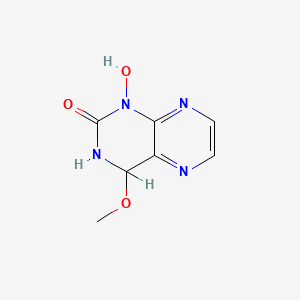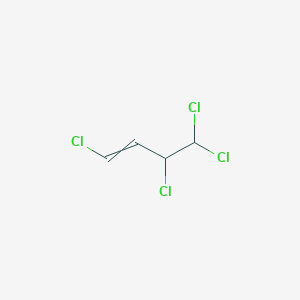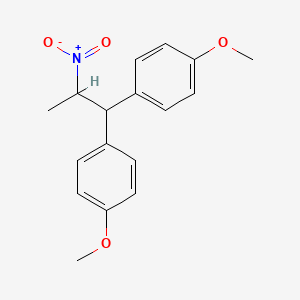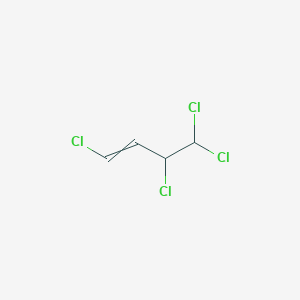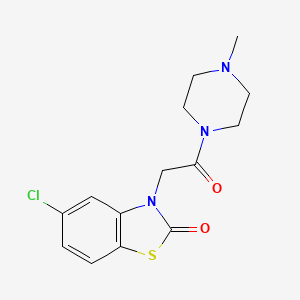![molecular formula C15H20ClN3O2 B14683225 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea CAS No. 33021-70-4](/img/structure/B14683225.png)
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroethyl group, a piperidine ring, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with 4-(piperidin-1-ylcarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The piperidine ring and phenylurea moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-4-methylpiperazine
- 4-(2-Chloroethyl)morpholine
Uniqueness
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Propriétés
Numéro CAS |
33021-70-4 |
|---|---|
Formule moléculaire |
C15H20ClN3O2 |
Poids moléculaire |
309.79 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C15H20ClN3O2/c16-8-9-17-15(21)18-13-6-4-12(5-7-13)14(20)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H2,17,18,21) |
Clé InChI |
KRVOEFGWHJORJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


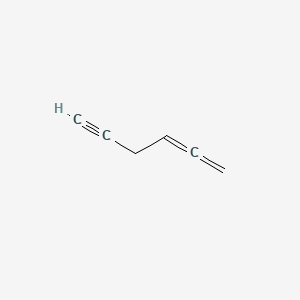
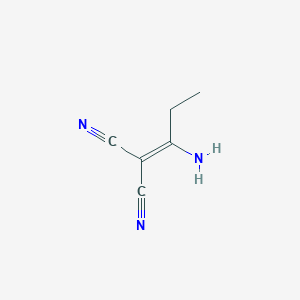
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
